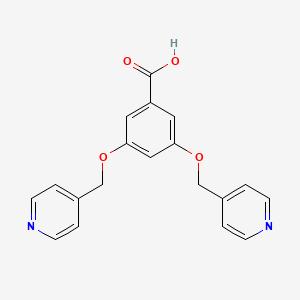

3,5-Bis(pyridin-4-ylmethoxy)benzoicacid

Description

Contextualization within Ligand Design for Functional Materials

The design of organic ligands is a cornerstone in the development of functional materials like MOFs and coordination polymers. These materials are constructed from metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The properties of the resulting material—such as porosity, stability, and catalytic or photoluminescent activity—are largely dictated by the structure and functionality of the organic ligand.

Pyridyl-carboxylate ligands, which contain both a pyridine (B92270) ring and a carboxylic acid group, are particularly valuable in this context. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), while the nitrogen atom of the pyridine ring provides an additional coordination site. This dual functionality allows for the construction of complex and diverse network topologies.

Furthermore, the concept of "flexible" versus "rigid" ligands is crucial in ligand design. While rigid ligands offer a higher degree of predictability in the resulting framework, flexible ligands can adapt their conformation to different metal coordination environments, leading to novel and sometimes unexpected structures. The flexibility of a ligand can influence the dynamic behavior of the resulting framework, such as its ability to respond to guest molecules.

Rationale for Research Focus on 3,5-Bis(pyridin-4-ylmethoxy)benzoicacid

The research focus on 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid stems from its specific molecular architecture, which combines several desirable features for a ligand in materials synthesis.

A key characteristic of this ligand is its semi-rigid nature. The central benzoic acid core provides a degree of rigidity, while the methylene (B1212753) ether linkages (-O-CH₂-) connecting the pyridine rings to the central phenyl ring introduce significant conformational flexibility. This allows the pyridyl groups to rotate and orient themselves in various ways to accommodate the coordination preferences of different metal ions, leading to a diversity of structural outcomes.

In its crystalline form, 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid exhibits a structure where the [(pyridin-4-yl)methoxy]benzoic acid unit is nearly planar. nih.govnih.gov However, the two pyridin-4-ylmethoxy groups are inclined with respect to each other. nih.govnih.gov The crystal structure is further characterized by O—H⋯N hydrogen bonds between the carboxylic acid group and a pyridine nitrogen atom, which link the molecules into chains. nih.govnih.gov This inherent supramolecular behavior of the ligand itself can also play a role in the assembly of the final coordination polymer or MOF.

The combination of these features—multiple coordination sites, semi-rigid structure with conformational flexibility, and specific geometric arrangement of functional groups—makes 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid a compelling candidate for the targeted synthesis of functional materials with potentially interesting properties in areas such as gas storage, catalysis, and sensing.

Detailed Research Findings

The utility of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid as a ligand is demonstrated in the synthesis and characterization of various coordination polymers. The resulting materials exhibit a range of structural and physical properties that are a direct consequence of the ligand's design.

Below are tables summarizing key data for the ligand itself and for a selection of metal-organic frameworks synthesized using this ligand.

Crystallographic Data for 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₆N₂O₄ | nih.gov |

| Molecular Weight | 336.34 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.1523 (6) | nih.gov |

| b (Å) | 11.2120 (6) | nih.gov |

| c (Å) | 13.9255 (7) | nih.gov |

| β (°) | 102.827 (3) | nih.gov |

| Volume (ų) | 1697.79 (15) | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

3,5-bis(pyridin-4-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C19H16N2O4/c22-19(23)16-9-17(24-12-14-1-5-20-6-2-14)11-18(10-16)25-13-15-3-7-21-8-4-15/h1-11H,12-13H2,(H,22,23) |

InChI Key |

XFEJSCVUUWLLCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Bis Pyridin 4 Ylmethoxy Benzoicacid and Its Derivatives

Standard Synthetic Pathways for 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid

The most established and logical synthetic route to 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is through the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the starting materials are typically a 3,5-dihydroxybenzoic acid derivative and a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine.

The general synthetic scheme proceeds as follows:

Deprotonation: The initial step involves the deprotonation of the two phenolic hydroxyl groups of a 3,5-dihydroxybenzoic acid ester using a strong base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The ester form, often a methyl or ethyl ester, is used to protect the carboxylic acid functionality from reacting with the base. This reaction generates a more nucleophilic phenoxide intermediate.

Nucleophilic Substitution (SN2 Reaction): The resulting diphenoxide then acts as a nucleophile, attacking the electrophilic carbon of the methylene (B1212753) group in 4-(halomethyl)pyridine. byjus.comwikipedia.org This is a bimolecular nucleophilic substitution (SN2) reaction where the halide ion serves as the leaving group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. This step is performed twice to substitute both hydroxyl groups.

Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is usually achieved by heating the diester intermediate in the presence of an acid or a base, such as hydrochloric acid or sodium hydroxide, followed by acidification to protonate the carboxylate.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Acid-Base Reaction | Methyl 3,5-dihydroxybenzoate, Strong Base (e.g., NaH) | Methyl 3,5-bis(oxido)benzoate |

| 2 | Williamson Ether Synthesis (SN2) | 4-(Chloromethyl)pyridine hydrochloride | Methyl 3,5-bis(pyridin-4-ylmethoxy)benzoate |

| 3 | Hydrolysis | Base or Acid (e.g., NaOH, HCl) | 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid |

Targeted Synthesis of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid Derivatives for Specific Architectures

The versatility of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid as a ligand can be expanded by synthesizing its derivatives. These modifications are targeted to fine-tune the ligand's length, rigidity, coordination modes, and functional properties, thereby influencing the resulting coordination polymer's architecture and properties.

Esterification and Amidation: The carboxylic acid group is a prime site for modification. Esterification with various alcohols can introduce alkyl or aryl groups, which can be used to control the solubility of the ligand and the resulting MOF, or to introduce further functional groups. Similarly, amidation with primary or secondary amines can introduce hydrogen-bonding capabilities or chiral centers, which can direct the assembly of specific supramolecular structures.

N-Alkylation of Pyridine (B92270) Rings: The nitrogen atoms of the pyridine rings are nucleophilic and can be alkylated to introduce positive charges and create cationic ligands. This can be useful for the synthesis of anionic MOFs, where the framework has a net negative charge that is balanced by guest cations. N-alkylation can also be used to introduce long alkyl chains to create amphiphilic ligands for the synthesis of MOFs with interesting surface properties.

Substitution on the Benzoic Acid Ring: While synthetically more challenging, introducing substituents onto the central benzoic acid ring can significantly alter the ligand's geometry and electronic properties. For example, the introduction of bulky groups can influence the steric environment around the metal centers in the resulting MOF, leading to different network topologies.

| Modification Site | Reaction Type | Potential Reagents | Purpose of Derivatization |

| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Control solubility, introduce functionality |

| Carboxylic Acid | Amidation | Amines, Coupling Agents | Introduce H-bonding, chirality |

| Pyridine Nitrogen | N-Alkylation | Alkyl Halides | Create cationic ligands, modify surface properties |

| Benzoic Acid Ring | Electrophilic Aromatic Substitution | (Varies) | Alter geometry and electronic properties |

Hydrothermal and Solvothermal Synthetic Routes in Coordination Chemistry

Hydrothermal and solvothermal syntheses are the most prevalent methods for the preparation of coordination polymers and MOFs using 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid as a ligand. semanticscholar.orgmdpi.com These methods involve heating the reactants (the ligand and a metal salt) in a sealed vessel, typically a Teflon-lined stainless steel autoclave, in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal) at temperatures above the solvent's boiling point. semanticscholar.org The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.

The structure of the resulting coordination polymer is highly dependent on the reaction conditions. Factors such as the choice of metal ion, the metal-to-ligand ratio, the solvent system, the pH of the reaction mixture, and the reaction temperature and time all play a crucial role in determining the final architecture of the product. semanticscholar.org

For instance, the reaction of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid with cadmium chloride under hydrothermal conditions has been reported to yield single crystals of the ligand itself through an unintended recrystallization. nih.govnih.gov In other studies, this ligand has been successfully used to construct coordination polymers with various metal ions, leading to frameworks with diverse topologies and properties.

Below is a table summarizing selected examples of coordination polymers synthesized using 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid via hydrothermal or solvothermal methods.

| Metal Ion | Synthetic Method | Solvent(s) | Temperature (°C) | Resulting Architecture |

| Cd(II) | Hydrothermal | Water | 160 | Unintended recrystallization of the ligand nih.gov |

| Co(II) | Hydrothermal | Water/Ethanol | 170 | 2D coordination polymer |

| Zn(II) | Solvothermal | DMF/Ethanol | 120 | 3D metal-organic framework |

| Cu(II) | Solvothermal | DMF/Water | 100 | Interpenetrated 3D network |

These examples highlight the utility of hydrothermal and solvothermal methods in exploring the coordination chemistry of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid, leading to a variety of crystalline materials with potentially interesting applications.

Crystallographic and Structural Characterization of 3,5 Bis Pyridin 4 Ylmethoxy Benzoicacid

Molecular Geometry and Conformation of 3,5-Bis(pyridin-4-ylmethoxy)benzoicacid

The molecular structure of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid, with the chemical formula C₁₉H₁₆N₂O₄, presents a distinct and non-planar conformation. nih.gov A significant portion of the molecule, specifically the [(pyridin-4-yl)methoxy]benzoic acid unit, is nearly planar, exhibiting a maximum deviation from the least-squares plane of 0.194 (2) Å. nih.govnih.govarchive.org This primary plane is inclined at a dihedral angle of 35.82 (6)° relative to the plane defined by the second (pyridin-4-yl)methoxy group. nih.govnih.govarchive.org The second pyridyl moiety itself is arranged in another plane with a very small deviation from its least-squares plane of 0.013 (2) Å. nih.gov

The nearly coplanar atoms include O1—O4, C1—C6, C12—C19, and N2, with a root-mean-square deviation of 0.098 Å. nih.gov In contrast, the atoms C7—C11, C18, and N1 of the second pyridyl group define the other distinct plane. nih.gov This twisted conformation is a key feature of its molecular geometry.

Intermolecular Interactions and Supramolecular Assembly of this compound in the Solid State

The solid-state packing of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is primarily governed by a network of hydrogen bonds, which organize the molecules into a specific supramolecular assembly.

Hydrogen Bonding Networks

The crystal structure is dominated by O—H⋯N hydrogen bonds. nih.govnih.govarchive.org These interactions occur between the hydroxyl group of the carboxylic acid and a nitrogen atom of a pyridine (B92270) ring on an adjacent molecule. nih.govnih.gov This specific and directional hydrogen bonding links the molecules into infinite chains that extend parallel to the [-201] crystallographic direction. nih.govnih.govarchive.org This formation of one-dimensional chains is the primary motif of the supramolecular assembly in the crystal.

Crystallographic Data and Parameters

Single crystals of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid suitable for X-ray diffraction were obtained through an unintended recrystallization under hydrothermal conditions. nih.govnih.govarchive.org The crystallographic data confirms that the compound crystallizes in the monoclinic system. nih.gov

Detailed crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 336.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.1523 (6) Åb = 11.2120 (6) Åc = 13.9255 (7) Åβ = 102.827 (3)° |

| Unit Cell Volume (V) | 1697.79 (15) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| Temperature (T) | 296 K |

| Crystal Size | 0.38 × 0.33 × 0.21 mm |

Coordination Chemistry of 3,5 Bis Pyridin 4 Ylmethoxy Benzoicacid

Ligand Design Principles and Coordination Modes of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid

The efficacy of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid as a ligand in constructing coordination polymers and metal-organic frameworks stems from several key design principles inherent in its molecular structure. The molecule possesses a V-shape, originating from the 120° angle between the two methoxy-linked pyridyl arms on the central benzoic acid core. This specific geometry predetermines the potential angles at which metal centers can be connected, influencing the final topology of the resulting framework.

The ligand features three primary coordination sites: two nitrogen atoms on the terminal pyridine (B92270) rings and the carboxylate group on the central benzene (B151609) ring. This multi-dentate nature allows it to bridge multiple metal centers simultaneously. Furthermore, the presence of flexible methylene (B1212753) ether linkages (-CH₂-O-) between the pyridyl and benzoate (B1203000) moieties imparts significant conformational freedom. nih.gov This flexibility allows the pyridyl rings to rotate and adapt to the coordination preferences of different metal ions and the steric constraints imposed by other ligands in the system. The dihedral angle between the central benzoic acid unit and the pyridyl rings can vary, a characteristic that contributes to the structural diversity of its coordination compounds. For instance, in its solid state, the benzoic acid unit is nearly planar, but it is inclined by 35.82(6)° to one of the pyridylmethoxy groups. nih.gov

The coordination modes observed for 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid are diverse:

Pyridyl Coordination: The terminal nitrogen atoms of the pyridyl groups typically act as monodentate linkers, connecting to metal centers to extend the framework.

Carboxylate Coordination: Upon deprotonation, the carboxylate group (-COO⁻) can exhibit several coordination modes, including monodentate, chelating, and, most commonly, bridging modes. In its bridging capacity, it can connect two or more metal centers, often leading to the formation of multinuclear secondary building units (SBUs). For example, in a calcium(II) coordination polymer, the carboxylate groups adopt a bridging mode.

This combination of a defined V-shape, multiple coordination sites, and conformational flexibility makes 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid a powerful tool for the targeted synthesis of complex, multidimensional coordination architectures.

Metal-Organic Frameworks (MOFs) Derived from 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid

The strategic use of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid, often in conjunction with other ligands, has led to the successful synthesis of three-dimensional metal-organic frameworks. These materials are distinguished from lower-dimensional coordination polymers by their extended, porous, and often crystalline networks.

Synthesis and Structural Diversity of MOFs with 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid

The synthesis of MOFs incorporating 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is typically achieved under solvothermal conditions. This method involves heating a mixture of the ligand, a metal salt, a co-ligand (if used), and a solvent in a sealed vessel. The choice of solvent, temperature, and the presence of auxiliary ligands can significantly influence the final structure.

A prime example of a 3D MOF derived from this ligand is the cadmium-based framework, [Cd₂(L1)₂(1,3-bdc)] (where L1 is the deprotonated 3,5-Bis(pyridin-4-ylmethoxy)benzoate and 1,3-bdc is 1,3-benzenedicarboxylate). rsc.org This compound was synthesized hydrothermally and exhibits a complex 3D network. rsc.org The structural diversity is evident when comparing this 3D MOF to the simpler 1D and 2D coordination polymers formed with the same ligand in the absence of a co-ligand, demonstrating that the architectural outcome is highly dependent on the specific synthetic conditions and components.

Secondary Building Units (SBUs) and Network Topologies in 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid-based MOFs

The SBU approach is a powerful method for deconstructing and understanding the complex architecture of MOFs. In this approach, the points of extension from the metal clusters and the organic linkers are identified to simplify the structure into a net of nodes and connectors.

In the case of [Cd₂(L1)₂(1,3-bdc)] , the secondary building unit is a dinuclear cadmium cluster, [Cd₂(CO₂)₂O₂N₄]. rsc.org This SBU consists of two cadmium centers bridged by the carboxylate groups from both the primary ligand and the 1,3-bdc co-ligand. This dinuclear SBU can be considered an 8-connected node. The 3,5-Bis(pyridin-4-ylmethoxy)benzoate ligand and the 1,3-benzenedicarboxylate ligand both act as 3-connected nodes. The connection of these different nodes results in a binodal (3,8)-connected 3D network. rsc.org The topology of this intricate framework is described by the Schläfli symbol (4²·6)₂(4⁴·6²²·8²). rsc.org This high level of connectivity and complex topology is a direct result of the interplay between the V-shaped primary ligand, the linear co-ligand, and the formation of the specific dinuclear cadmium SBU.

Influence of Co-ligands on MOF Architectures

The introduction of auxiliary ligands, or co-ligands, is a well-established strategy to control and diversify the structures of MOFs. These co-ligands can influence the coordination environment of the metal ion, alter the connectivity of the network, and template the formation of specific architectures.

The role of co-ligands is clearly illustrated by comparing frameworks built with 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid. When the ligand reacts with cadmium nitrate (B79036) alone, it forms a 2D coordination polymer, [Cd(L)₂] . However, the introduction of 1,3-benzenedicarboxylate (1,3-bdc) as a co-ligand under similar conditions leads to the formation of the 3D MOF [Cd₂(L1)₂(1,3-bdc)] . rsc.org The 1,3-bdc ligand acts as an additional linker, increasing the dimensionality of the framework from 2D to 3D by bridging the cadmium centers in a different direction.

Similarly, in a zinc-based system, the use of acetate (B1210297) (OAc) as a co-ligand results in the formation of a 1D coordination polymer, [Zn(L)(OAc)]·H₂O . Here, the acetate ligand satisfies some of the zinc ion's coordination sites, influencing the way the primary ligand connects the metal centers and ultimately resulting in a chain-like structure. These examples underscore the critical role that co-ligands play in dictating the final dimensionality and topology of the resulting framework.

Coordination Polymers (CPs) Incorporating 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid

While capable of forming complex 3D MOFs, 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid also readily forms coordination polymers of lower dimensionality (1D and 2D). These materials consist of repeating coordination entities that extend in one or two directions. The final structure is highly dependent on the coordination preferences of the metal ion and the reaction conditions.

Several coordination polymers have been synthesized and structurally characterized:

[Ca(L)₂(H₂O)₂]n: This is a 1D chain-like coordination polymer. In this structure, each Ca(II) ion is eight-coordinated, forming a square-antiprismatic geometry. The calcium centers are bridged by the carboxylate groups of the ligand, forming the 1D chain.

[Zn(L)(OAc)]·H₂O: This zinc(II) complex is also a 1D coordination polymer. The presence of the acetate co-ligand plays a crucial role in limiting the extension of the network to a single direction.

[Cd(L)₂]: In the absence of a co-ligand, the reaction with cadmium(II) yields a 2D network. This structure has a (3,5)-connected net with a complex topology described by the symbol (3·5²)(3²·5³·6⁴·7).

The table below summarizes the structural features of some reported coordination polymers and MOFs based on 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid.

| Compound | Metal Ion | Co-ligand | Dimensionality | SBU / Metal Center Geometry | Network Topology | Interpenetration |

| [Ca(L)₂(H₂O)₂]n | Ca(II) | None | 1D Chain | Eight-coordinate CaO₈ | - | No |

| [Zn(L)(OAc)]·H₂O | Zn(II) | Acetate | 1D Chain | - | - | No |

| [Cd(L)₂] | Cd(II) | None | 2D Layer | - | (3,5)-connected net | No |

| [Cd₂(L)₂(1,3-bdc)] | Cd(II) | 1,3-bdc | 3D Framework | Dinuclear [Cd₂(CO₂)₂O₂N₄] | (3,8)-connected net | Yes (2-fold) |

This diverse array of structures, from simple 1D chains to complex, interpenetrated 3D frameworks, highlights the remarkable versatility of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid as a building block in the field of coordination chemistry.

Three-Dimensional Supramolecular Networks through Coordination and Non-Covalent Interactions

The construction of three-dimensional (3D) frameworks using 3,5-bis(pyridin-4-ylmethoxy)benzoic acid often involves a combination of strong coordination bonds and weaker, directional non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions link lower-dimensional motifs (0D discrete molecules, 1D chains, or 2D layers) into robust 3D architectures.

The ligand itself crystallizes into a hydrogen-bonded chain, where O—H⋯N interactions link the carboxylic acid group of one molecule to a pyridine nitrogen of another. nih.govnih.gov This inherent ability to form directional hydrogen bonds is carried into its coordination polymers. For instance, the 1D chains of the [Ca(L)₂(H₂O)₂]n polymer are further organized by O–H···N hydrogen bonds between the coordinated water molecules and the uncoordinated pyridyl nitrogen atoms, assembling the chains into 2D layers and ultimately a 3D supramolecular network. semanticscholar.orgmdpi.com

The strategic inclusion of secondary ligands is a powerful method to build 3D frameworks. A series of Co(II) complexes illustrates this principle. science.gov While the complex with the primary ligand alone forms a 1D chain, introducing dicarboxylic acids like terephthalic acid (H₂tpa) or thiophene-2,5-dicarboxylic acid (H₂tdc) results in 3D structures, such as [Co₂(L)₂(tpa)]n and [Co₂(L)₂(tdc)]n. science.gov In these architectures, the primary ligand and the secondary dicarboxylate ligand bridge Co(II) centers to create a complex 3D framework. science.gov Similarly, a Cd(II) complex, {[Cd(L)(H₂bptc)1/2·H₂O]}n, incorporates 3,3',5,5'-biphenyltetracarboxylate (H₄bptc) to build a 3D net with a rare topology. acs.org

| Compound Formula | Metal Ion | Secondary Ligand | Dimensionality Driver |

|---|---|---|---|

| [Ca(L)₂(H₂O)₂]n | Ca(II) | None | O–H···N Hydrogen Bonds |

| [Co₂(L)₂(tpa)]n | Co(II) | Terephthalic acid | Coordination with secondary ligand |

| [Co₂(L)₂(tdc)]n | Co(II) | Thiophene-2,5-dicarboxylic acid | Coordination with secondary ligand |

| {[Cd(L)(H₂bptc)1/2·H₂O]}n | Cd(II) | 3,3',5,5'-Biphenyltetracarboxylic acid | Coordination with secondary ligand |

Anion-Directed Self-Assembly in 3,5-Bis(pyridin-4-ylmethoxy)benzoicacid-based CPs

Anion-directed self-assembly is a refined strategy in crystal engineering where the choice of counter-anion can significantly influence the final structure of a coordination polymer. nih.govmsleelab.org Anions can dictate the secondary structure of a coordination chain, such as inducing a helical, zigzag, or cyclic conformation, by acting as templates or through direct or indirect interactions with the cationic coordination framework. nih.govmsleelab.org The size, shape, and coordination ability of the anion can manipulate the assembly process, leading to structurally distinct materials from the same set of metal and ligand precursors. nih.gov

While this is a well-established principle for controlling supramolecular architecture, specific studies detailing the systematic effect of different anions on the self-assembly of coordination polymers based solely on 3,5-bis(pyridin-4-ylmethoxy)benzoic acid are not extensively represented in the surveyed scientific literature. The existing research on this ligand has predominantly focused on controlling structure through the choice of metal ion or the use of secondary neutral or anionic ligands, rather than by varying the counter-anion of the metal salt precursor.

Heterometallic and Multicomponent Systems Involving this compound

The synthesis of heterometallic or multicomponent coordination polymers allows for the creation of materials with increased structural complexity and potentially enhanced properties. While no specific examples of heterometallic (e.g., 3d-4f) coordination polymers using 3,5-bis(pyridin-4-ylmethoxy)benzoic acid were identified in the searched literature, several studies demonstrate its successful incorporation into multicomponent systems.

These systems are constructed using the primary ligand, a metal ion, and an additional, secondary organic linker. This approach has been effectively used to increase the dimensionality and modify the topology of the resulting frameworks. As detailed in section 4.3.3, a series of 3D cobalt(II) coordination polymers were synthesized by combining 3,5-bis(pyridin-4-ylmethoxy)benzoic acid with various dicarboxylic acid co-ligands. science.gov For example, the reaction with 1,3-adamantanedicarboxylic acid (H₂adbc) yielded [Co₂(L)₂(adbc)]n·nH₂O, while terephthalic acid (H₂tpa) produced [Co₂(L)₂(tpa)]n. science.gov The secondary ligands act as pillars or spacers, connecting lower-dimensional structures built from the primary ligand and metal ion into a more complex, higher-dimensional network. This demonstrates the utility of 3,5-bis(pyridin-4-ylmethoxy)benzoic acid as a versatile component in the rational design of intricate, multicomponent crystalline materials. science.gov

| Compound Formula | Metal Ion | Primary Ligand (L) | Secondary Ligand | Resulting Dimensionality |

|---|---|---|---|---|

| [Co₂(L)₂(adbc)]n·nH₂O | Co(II) | 3,5-Bis(pyridin-4-ylmethoxy)benzoate | 1,3-Adamantanedicarboxylate | 3D |

| [Co₂(L)₂(tpa)]n | Co(II) | 3,5-Bis(pyridin-4-ylmethoxy)benzoate | Terephthalate | 3D |

| [Co₂(L)₂(tdc)]n | Co(II) | 3,5-Bis(pyridin-4-ylmethoxy)benzoate | Thiophene-2,5-dicarboxylate | 3D |

| {[Cd(L)(H₂bptc)1/2·H₂O]}n | Cd(II) | 3,5-Bis(pyridin-4-ylmethoxy)benzoate | 3,3',5,5'-Biphenyltetracarboxylate | 3D |

Advanced Applications of 3,5 Bis Pyridin 4 Ylmethoxy Benzoicacid Based Materials

Catalytic Performance of 3,5-Bis(pyridin-4-ylmethoxy)benzoicacid Coordination Compounds

Coordination compounds utilizing this compound (designated as Hbpba or HL) as a ligand have shown promise as effective heterogeneous catalysts. Their well-defined structures and active metal centers facilitate a range of chemical transformations.

Materials based on this compound have proven effective in both synthetic chemistry and environmental remediation.

In the realm of organic synthesis, a one-dimensional calcium(II) coordination polymer, [Ca(L)₂(H₂O)₂]ₙ, has been employed as a catalyst for the A³ coupling reaction of benzaldehyde, phenylacetylene, and piperidine. researchgate.net This reaction is a crucial method for synthesizing propargylamines. Under optimized conditions, the Ca(II) complex demonstrated notable catalytic activity. researchgate.net

Furthermore, coordination polymers derived from this ligand have been investigated for their ability to photocatalytically degrade organic dyes, a significant application for treating industrial wastewater. acs.org A cobalt(II)-based MOF, {[Co(bpba)(bdc)₁/₂]}ₙ (where H₂bdc is 1,4-benzenedicarboxylate), was synthesized and its photocatalytic capabilities were explored. acs.org Such materials function by absorbing light and generating reactive oxygen species, which then break down the complex dye molecules into simpler, less harmful compounds. acs.org The semiconductor nature of some of these coordination polymers enhances their performance in these photocatalytic processes. science.gov

| Catalyst | Reaction Type | Reactants | Conversion/Efficiency |

|---|---|---|---|

| [Ca(L)₂(H₂O)₂]ₙ | A³ Coupling | Benzaldehyde, Phenylacetylene, Piperidine | 38.3% Benzaldehyde Conversion |

| {[Co(bpba)(bdc)₁/₂]}ₙ | Photodegradation | Organic Dyes | Demonstrated photocatalytic activity |

A key advantage of using heterogeneous catalysts, such as the coordination polymers of this compound, is their ease of separation from the reaction mixture and potential for reuse. The [Ca(L)₂(H₂O)₂]ₙ catalyst used in the A³ coupling reaction was subjected to recyclability tests. The study found that the catalyst could be recovered and reused for four consecutive cycles while retaining functionality, although a gradual loss in activity was observed. This demonstrates the potential for developing stable and reusable catalytic systems based on this ligand.

| Catalyst | Reaction | Cycle | Benzaldehyde Conversion (%) |

|---|---|---|---|

| [Ca(L)₂(H₂O)₂]ₙ | A³ Coupling | 1 | 38.3 |

| 2 | 37.1 | ||

| 3 | 36.2 | ||

| 4 | 35.4 |

Adsorption and Separation Properties of this compound-Based MOFs

The porous and tunable nature of MOFs constructed from this compound and its derivatives makes them excellent candidates for adsorption and separation applications, particularly for gases.

Research into a closely related cobalt-based MOF, [Co₂(L)₂(azpy)]ₙ, where the ligand H₂L is 5-(pyridin-4-ylmethoxy)-isophthalic acid, provides significant insight into the gas adsorption capabilities of this family of materials. researchgate.net This compound demonstrated noteworthy CO₂ adsorption capacities. At 273 K, the material could adsorb 41.33 cm³ of CO₂ per gram, while at a higher temperature of 298 K, the capacity was 30.04 cm³/g. researchgate.net In contrast, the adsorption of other gases like nitrogen (N₂), methane (B114726) (CH₄), and carbon monoxide (CO) was significantly lower, highlighting the material's affinity for carbon dioxide. researchgate.net

The differential uptake of various gases by these MOFs forms the basis for their use in selective separation processes. The aforementioned cobalt-based MOF exhibited high selectivity for CO₂ over other small gas molecules. researchgate.net For instance, the adsorption capacity for methane (CH₄) and carbon monoxide (CO) at 298 K was only 8.71 cm³/g and 9.12 cm³/g, respectively. researchgate.net This marked preference for CO₂ makes such materials potential candidates for applications like carbon capture from flue gas or natural gas purification, where the selective removal of CO₂ is essential.

| Adsorbent Material | Gas | Temperature (K) | Adsorption Capacity (cm³/g) |

|---|---|---|---|

| [Co₂(L)₂(azpy)]ₙ (where H₂L = 5-(pyridin-4-ylmethoxy)-isophthalic acid) | CO₂ | 273 | 41.33 |

| 298 | 30.04 | ||

| CH₄ | 298 | 8.71 | |

| CO | 298 | 9.12 |

Luminescent Properties of this compound-Based Materials

Coordination polymers and MOFs synthesized with this compound often exhibit interesting photoluminescent properties. capes.gov.brresearchgate.net The luminescence typically arises from the organic ligand itself or from ligand-to-metal charge transfer processes. These properties make the materials suitable for applications in chemical sensing, bio-imaging, and solid-state lighting.

Photoluminescence in the Solid State

The solid-state luminescent properties of materials derived from this compound are intrinsically linked to their crystal structure. The arrangement of molecules in the crystalline lattice dictates the intermolecular interactions, which can significantly influence the electronic transitions responsible for photoluminescence.

Detailed structural analysis of this compound itself reveals key features that impact its potential as a solid-state emitter. nih.govnih.govarchive.org In its crystalline form, the molecules are organized into chains through O—H⋯N hydrogen bonds that form between the carboxylic acid group of one molecule and a pyridine (B92270) nitrogen atom of an adjacent molecule. nih.govnih.gov This hydrogen bonding imparts a degree of structural rigidity, which is often beneficial for luminescence as it can reduce non-radiative decay pathways that occur via molecular vibrations and rotations.

The molecule's conformation is also a critical factor. The [(pyridin-4-yl)methoxy]benzoic acid unit is nearly planar, but the two pyridin-4-ylmethoxy groups are inclined relative to each other, with a dihedral angle of 35.82 (6)°. nih.govnih.gov Furthermore, the crystal packing does not feature significant π-π stacking interactions between the aromatic rings of adjacent chains. nih.gov This lack of strong π-π interactions can be advantageous in preventing luminescence quenching through the formation of non-emissive excimers, which are common in planar aromatic systems that stack closely together. When coordinated with metal ions like cadmium, the resulting coordination polymers exhibit fluorescence, demonstrating the ligand's role in creating luminescent materials. rsc.org

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 336.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1523 (6) |

| b (Å) | 11.2120 (6) |

| c (Å) | 13.9255 (7) |

| β (°) | 102.827 (3) |

| Volume (ų) | 1697.79 (15) |

| Key Interaction | O—H⋯N hydrogen bonds forming chains |

Lanthanide Sensitization and Energy Transfer Mechanisms

Lanthanide ions (Ln³⁺) are known for their unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes. However, their direct excitation is inefficient due to spin-forbidden f-f electronic transitions. mdpi.com To overcome this, organic ligands can be used as "antennas" to absorb light and transfer the energy to the lanthanide ion, a process known as sensitization. mdpi.comnih.gov

Materials based on this compound are potential candidates for sensitizing lanthanide emission. The aromatic pyridine and benzoate (B1203000) moieties in the ligand are effective chromophores for absorbing ultraviolet light. The general mechanism for this sensitization, often called the "antenna effect," involves several key steps. rsc.org First, the organic ligand absorbs a photon, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁). The excited molecule then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). If the energy of this triplet state is appropriately matched with the resonance energy level of a coordinated lanthanide ion, the energy can be transferred from the ligand's triplet state to the f-orbitals of the Ln³⁺ ion. Following this energy transfer, the excited lanthanide ion relaxes by emitting light, producing its characteristic luminescence. rsc.orgrsc.org

The efficiency of this process is highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. For common luminescent lanthanides like Terbium (Tb³⁺) and Europium (Eu³⁺), the ligand must have a triplet state energy that is high enough to facilitate transfer to the metal's excited state but not so high that back energy transfer occurs. The flexible ether linkages in this compound, combined with its rigid aromatic groups, allow for the formation of stable complexes with lanthanide ions, creating a suitable environment for this energy transfer to occur. rsc.org

Interactive Data Table: Key Steps in Lanthanide Sensitization (Antenna Effect)

| Step | Process | Description |

|---|---|---|

| 1 | Ligand Excitation | The organic ligand (antenna) absorbs UV light, transitioning from the ground state (S₀) to an excited singlet state (S₁). |

| 2 | Intersystem Crossing (ISC) | The excited ligand transitions from the singlet state (S₁) to a lower-energy triplet state (T₁). |

| 3 | Energy Transfer (ET) | Energy is transferred non-radiatively from the ligand's triplet state (T₁) to the excited f-levels of the coordinated lanthanide ion. |

| 4 | Lanthanide Emission | The excited lanthanide ion relaxes to its ground state by emitting a photon, resulting in characteristic line-like emission. |

Modulated Luminescence and Sensing Applications

The luminescence of materials incorporating this compound can be modulated by external stimuli, making them promising candidates for chemical sensing applications. rsc.org Lanthanide-based MOFs, in particular, are widely explored as fluorescent sensors due to their stable and intense luminescence, which can be altered upon interaction with specific analytes. rsc.orgrsc.org

The sensing mechanism in these materials typically relies on the interaction between the target analyte and the MOF, which leads to a change in the luminescent output, such as quenching (turn-off) or enhancement (turn-on) of the emission signal. A framework built with this compound would possess several features conducive to sensing. The uncoordinated Lewis basic nitrogen atoms on the pyridine rings could act as specific binding sites for analytes like metal ions or protonated species. Furthermore, the pores within the MOF structure could host small molecules, whose presence could interfere with the energy transfer process from the ligand to the metal center, thereby modulating the luminescence.

For example, if an analyte binds to the ligand, it could alter the energy of its triplet state, disrupting the efficient sensitization of the lanthanide ion and quenching the luminescence. Conversely, an analyte could displace quenching solvent molecules (like water) from the lanthanide's coordination sphere, leading to an enhancement of the emission. While specific sensing applications for materials based on this exact ligand are still emerging, frameworks constructed from similar pyridine-carboxylate linkers have demonstrated effective sensing of various small molecules and ions. rsc.org

Other Emerging Applications in Materials Science

The primary application of this compound in materials science is its use as a versatile organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govbldpharm.com The ligand's bitopic nature, with a carboxylate group at one end and two pyridine functionalities, allows it to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org

The flexibility of the methylene (B1212753) ether groups combined with the rigidity of the aromatic rings provides a balance that allows for the construction of diverse and stable framework architectures. These resulting MOFs can be designed to have high porosity and large surface areas, making them suitable for applications such as gas storage and separation. rsc.org The chemical environment within the pores can be tailored by selecting different metal ions and modifying the ligand, allowing for selective adsorption of specific gases.

Moreover, the metal nodes and functional organic linkers within these frameworks can act as catalytic sites. MOFs derived from this compound could potentially be developed into heterogeneous catalysts for various organic reactions. The pyridine groups, for instance, could serve as basic catalytic sites. The ordered, crystalline nature of MOFs provides well-defined active sites, which can lead to higher selectivity and efficiency compared to traditional catalysts.

Computational and Theoretical Investigations of 3,5 Bis Pyridin 4 Ylmethoxy Benzoicacid and Its Assemblies

Quantum Mechanical Studies (DFT, TD-DFT) on Electronic Structure

No specific DFT or Time-Dependent DFT studies detailing the electronic structure of the isolated 3,5-Bis(pyridin-4-ylmethoxy)benzoicacid molecule were found.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO gap for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

No literature containing Molecular Electrostatic Potential (MEP) maps or analysis for this specific compound was identified.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available literature.

Conformational Analysis and Energetics

Detailed conformational analysis and associated energetic calculations for this compound were not found. Research into its coordination compounds indicates the ligand is flexible, but a systematic study of its conformational space as an isolated molecule is not available researchgate.netacs.org.

Prediction of Optical Properties (e.g., Nonlinear Optics)

While the nonlinear optical (NLO) properties of coordination polymers have been a subject of research, specific predictions or measurements of the NLO properties of the this compound ligand itself were not present in the search results researchgate.netresearchgate.net.

Modeling of Interactions within Coordination Compounds and Supramolecular Systems

The compound this compound is extensively used as a building block in supramolecular chemistry. It has been used to synthesize coordination polymers with various metal ions, including Cadmium(II), Cobalt(II), Zinc(II), and Calcium(II) researchgate.netresearchgate.netresearchgate.netresearchgate.net. In these structures, the molecule acts as a linker, with its carboxylate group and pyridyl nitrogen atoms coordinating to the metal centers. The flexible methylene (B1212753) ether linkages allow it to adopt various conformations, leading to diverse network topologies, from 1D chains to complex 3D frameworks researchgate.netresearchgate.netresearchgate.net. The interactions within these systems are typically modeled using single-crystal X-ray diffraction data rather than purely computational models of the ligand itself.

Future Perspectives and Research Directions

Novel Synthetic Strategies and Ligand Modifications

Future advancements in materials derived from 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid will heavily rely on the development of more sophisticated synthetic approaches and tailored ligand designs.

Advanced Synthetic Routes: Current synthetic protocols could be optimized for greater efficiency and sustainability. Exploring mechanochemical, microwave-assisted, or continuous-flow synthesis could lead to faster reaction times, higher yields, and reduced solvent usage compared to traditional solvothermal methods. wikipedia.org An improved protocol for preparing related pyridylboronic acids has demonstrated the potential for high-yield, large-scale synthesis through optimized reaction conditions, a strategy that could be adapted for this and similar ligands. nih.gov

Ligand Functionalization: The strategic modification of the ligand backbone is a powerful tool for tuning the properties of the resulting MOFs. patsnap.com Introducing functional groups onto the central benzoic acid ring or the terminal pyridine (B92270) rings can systematically alter the framework's characteristics. For example, adding electron-donating or withdrawing groups can modulate the electronic properties for applications in catalysis or sensing. Incorporating chiral moieties could pave the way for enantioselective separation or asymmetric catalysis. The table below outlines potential modifications and their expected impact.

| Modification Type | Example Functional Group | Potential Impact on MOF Properties |

| Electronic Tuning | Nitro (-NO₂) or Amino (-NH₂) group | Modifies luminescence, conductivity, and catalytic activity. unimi.it |

| Steric Hindrance | Methyl (-CH₃) or tert-Butyl (-C(CH₃)₃) group | Influences network topology, pore size, and guest selectivity. nih.gov |

| Increased Basicity | Additional amine functionalities | Enhances affinity for acidic gases like CO₂ and SO₂. researchgate.net |

| Chiral Induction | (S)- or (R)-methyl group | Induces chirality in the framework for enantioselective applications. |

| Reactive Sites | Alkyne or Azide groups | Enables post-synthetic "click" chemistry for advanced functionalization. rsc.org |

Exploration of New Metal-Ligand Combinations and Topologies

The structural diversity of MOFs derived from 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can be significantly expanded by exploring a wider range of metal ions and targeting novel network topologies.

New Metal Nodes: While many studies have focused on transition metals, incorporating other metals could yield materials with unique properties. Lanthanide ions, for instance, are known for their distinctive luminescent and magnetic properties. researchgate.netnih.govrsc.orgbohrium.com Combining this ligand with lanthanides could lead to novel sensors, imaging agents, or single-molecule magnets. Actinide-based MOFs, though less explored due to radioactivity, offer opportunities in nuclear waste sequestration and fundamental coordination chemistry.

Targeting Novel Topologies: The flexibility of the ligand allows it to adopt various conformations, leading to a rich topological landscape. rsc.org By systematically varying synthesis conditions—such as temperature, solvent systems, pH, and the use of modulators—it is possible to guide the self-assembly process toward desired network structures. nih.gov Computational methods are emerging to predict the topologies that can be formed from flexible or low-symmetry ligands, providing a roadmap for experimental synthesis. nih.govbohrium.com The pursuit of unprecedented topologies, such as those with high connectivity or interpenetrated frameworks, could result in materials with exceptional stability and porosity.

Advanced Functionalization and Hybrid Materials Design

To impart new functionalities and enhance the performance of materials based on 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid, researchers are turning to post-synthetic modification and the creation of hybrid materials.

Post-Synthetic Modification (PSM): PSM allows for the chemical alteration of a pre-existing MOF without disrupting its crystalline framework. acs.org For MOFs built with this ligand, the pyridine nitrogen atoms could be targeted for quaternization or coordination with other metal species. Covalent modification of the ligand, if pre-functionalized with reactive groups, offers another route to introduce new chemical functions. researchgate.netrsc.org For example, a MOF could be modified with amine groups to enhance CO₂ capture or with catalytic sites for specific chemical transformations. nih.gov

Hybrid and Composite Materials: The integration of MOFs into larger, multifunctional systems is a rapidly growing area of research. mdpi.com MOFs derived from 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can be combined with other materials to create composites with synergistic properties. mdpi.comacs.org

MOF-Polymer Hybrids: Incorporating MOF crystals into polymer matrices can improve the mechanical properties of the MOF and make it easier to process into films or membranes for separation applications. acs.org

Nanoparticle-MOF Composites: Encapsulating nanoparticles (e.g., of platinum, palladium, or metal oxides) within the pores of the MOF can create highly active and stable catalysts, where the MOF framework prevents nanoparticle aggregation and provides size-selectivity. rsc.orgresearchgate.net

MOF-Graphene/Carbon Nanotube Hybrids: Combining MOFs with conductive carbon-based materials can produce composites with enhanced electrical conductivity, suitable for applications in sensors, supercapacitors, and electrocatalysis.

Computational Predictions for Enhanced Material Performance

Computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. Methods like Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations can provide deep insights into the properties of MOFs derived from 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid. cambridge.org

Structure and Property Prediction: DFT calculations can be used to predict the electronic structure, band gap, and mechanical properties of hypothetical MOFs before they are synthesized. ucdavis.edu This allows for the pre-screening of candidate materials for specific applications, such as catalysis or electronics.

Gas Adsorption and Separation Simulation: GCMC simulations are widely used to predict the adsorption isotherms and selectivity for various gases (e.g., CO₂, H₂, CH₄) in MOF structures. ugent.bearxiv.orgacs.org These simulations can identify the optimal pore size and surface chemistry for a given gas separation task, guiding the design of the organic ligand and the choice of metal node. The flexibility of the 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid ligand can be explicitly modeled to understand how the framework might respond to guest adsorption, a phenomenon crucial for selective separations. patsnap.comnih.govrsc.org

Machine Learning Potentials: A frontier in computational materials science is the use of machine learning to develop highly accurate potentials trained on DFT data. ugent.beacs.org These potentials can dramatically speed up GCMC simulations, enabling high-throughput screening of thousands of potential MOF structures for a given application, thereby accelerating the discovery of top-performing materials. rsc.org

Q & A

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| a, b, c (Å) | 10.23, 12.45, 14.78 |

| β (°) | 105.7 |

| Data-to-parameter ratio | 17.4 |

| Mean C–C bond length (Å) | 0.002 |

Advanced: How can Mercury software aid in analyzing the crystal structure of this compound?

Answer:

Mercury facilitates:

- Visualization of hydrogen-bonding networks : The carboxyl group forms O–H···N hydrogen bonds with pyridine rings (distance ~2.6 Å).

- Overlay comparisons : Structural similarities/differences with related MOF linkers (e.g., 1,4-benzenedicarboxylate) can be quantified.

- Ellipsoid modeling : Displacement parameters highlight thermal motion anisotropy in the pyridine moieties .

- Morphology prediction : Crystal habit analysis (e.g., needle-like vs. plate-like) informs solvent selection for recrystallization.

Advanced: What challenges arise in integrating this compound into metal-organic frameworks (MOFs), and how can they be addressed?

Answer:

Challenges :

- Coordination geometry : The pyridine groups may compete with carboxylates for metal binding, complicating node formation.

- Linker rigidity : The flexible methoxy groups reduce framework stability.

Q. Solutions :

- Metal selection : Use Zn²⁺ or Cu²⁺, which preferentially bind carboxylates over pyridines.

- Solvothermal synthesis : High-temperature conditions (120°C) enhance framework ordering.

- Co-linker addition : Combine with rigid dicarboxylates (e.g., terephthalate) to stabilize porosity .

Safety: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <5 µm).

- Storage : Keep in a desiccator at 4°C to prevent hygroscopic degradation.

- Disposal : Neutralize with aqueous NaHCO₃ before disposal as hazardous waste .

Advanced: How to resolve discrepancies in crystallographic data refinement for this compound?

Answer:

Discrepancies (e.g., high R factors) may arise from:

- Disorder in flexible groups : Apply restraints to methoxy/pyridine torsional angles.

- Twinned crystals : Use SHELXL’s TWIN command to model overlapping domains.

- Data quality : Ensure completeness (>95% to 0.8 Å resolution) and redundancy (>4 measurements per reflection). Cross-validate with IR/NMR to confirm bond assignments .

Basic: What spectroscopic techniques are critical for monitoring synthetic intermediates?

Answer:

- TLC (Rf tracking) : Silica gel plates with UV254; eluent = ethyl acetate/hexane (1:1).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 379.3).

- UV-Vis : Monitor conjugation changes (λmax ~270 nm for aromatic π→π* transitions) .

Advanced: How does the compound’s geometry influence its application in supramolecular chemistry?

Answer:

The C₂ symmetry of the molecule enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.